Ammonium lactate is the ammonium salt of lactic acid.
Ammonium lactate is an alpha-Hydroxy Acid.
Ammonium Lactate is an organic salt of ammonium (lactic acid neutralized with ammonium hydroxide), topical moisturizing Ammonium Lactate can be applied as a humectant in ichthyosis vulgaris and xerosis. Available as cream or lotion, this agent moisturizes the skin and breaks up the scales. (NCI04)
A normal intermediate in the fermentation (oxidation, metabolism) of sugar. The concentrated form is used internally to prevent gastrointestinal fermentation. (From Stedman, 26th ed)
See also: Lactic Acid (has active moiety).
C3H9NO3
Ammonium lactate
CAS No.: 52003-58-4
Cat. No.: VC13358234
Molecular Formula: C3H6O3.H3N
C3H9NO3
Molecular Weight: 107.11 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 52003-58-4 |
---|---|
Molecular Formula | C3H6O3.H3N C3H9NO3 |
Molecular Weight | 107.11 g/mol |
IUPAC Name | azanium;2-hydroxypropanoate |
Standard InChI | InChI=1S/C3H6O3.H3N/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);1H3 |
Standard InChI Key | RZOBLYBZQXQGFY-UHFFFAOYSA-N |
SMILES | CC(C(=O)[O-])O.[NH4+] |
Canonical SMILES | CC(C(=O)[O-])O.[NH4+] |
Chemical and Structural Characteristics
Molecular Composition and Physicochemical Properties
Ammonium lactate consists of a lactate anion () paired with an ammonium cation (). The compound exists as a colorless to pale-yellow viscous liquid or crystalline solid, depending on concentration and formulation. Key physicochemical parameters include:
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Molecular weight: 107.1 g/mol
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Solubility: Miscible with water and ethanol
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Hygroscopicity: High moisture-retention capacity due to lactate's hydroxyl and carboxyl groups
The lactate component facilitates hydrogen bonding with water molecules, while the ammonium ion contributes to solubility and ionic interactions with biological membranes .
Industrial Synthesis and Production Optimization
Conventional Synthesis Methods
Ammonium lactate is typically produced via acid-base neutralization:
This exothermic reaction requires careful pH control to prevent ammonia volatilization and byproduct formation .
Advanced Manufacturing Techniques
A patented two-stage ammoniation process (JP2007077081A) enhances yield and purity when using high-concentration lactic acid (>50%):
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First ammoniation: Add 60–70% of stoichiometric ammonia to lactic acid at 25–40°C
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Aging: Allow 12–24 hours for oligomeric lactate hydrolysis
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Second ammoniation: Complete neutralization with remaining ammonia
Table 1: Synthesis Conditions and Outcomes
Parameter | Stage 1 | Stage 2 | Final Product |
---|---|---|---|
Ammonia added (%) | 65 | 35 | 100 |
Temperature (°C) | 30 | 25 | 25 |
Aging time (hr) | 16 | - | - |
Lactate concentration | 58.1% | - | 58.1% ammonium lactate |
Byproduct reduction | 87% | 94% | 98% purity |
This method reduces cyclic dimer formation by 42% compared to single-step neutralization, enabling commercial-scale production of pharmaceutical-grade material .
Dermatological Applications and Clinical Efficacy
Mechanism of Action in Skin Health
Ammonium lactate exerts dual therapeutic effects:
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Keratolysis: Lactic acid disrupts corneocyte adhesion via proteolytic degradation of desmosomal proteins
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Humectancy: Ammonium ions enhance stratum corneum water-binding capacity
Formulation Variants and Brand Approvals
Table 2: Commercial Formulations
Brand Name | Concentration | Dosage Form | FDA Approval Year |
---|---|---|---|
Amlactin | 12% | Lotion | 1999 |
Lac-Hydrin | 12% | Cream | 2002 |
AmLactin Cerapeutic | 15% | Cream | 2018 |
Geri-Hydrolac | 10% | Lotion | 2005 |
Higher concentrations (12–15%) require prescription, while 5–10% formulations are available over-the-counter .
Clinical Trial Insights
A 2021 randomized controlled trial (n=90) compared ammonium lactate 12% lotion in psoriasis management:
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Group A: Ammonium lactate monotherapy (2× daily)
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Group B: Morning ammonium lactate + evening clobetasol
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Group C: Morning ammonium lactate + evening calcipotriol
Table 3: PASI Score Reductions at 8 Weeks
Group | Baseline PASI | Final PASI | ΔPASI | p-value vs Baseline |
---|---|---|---|---|
A | 18.2 ± 3.1 | 12.4 ± 2.8 | -31.9% | 0.001 |
B | 17.9 ± 2.9 | 8.1 ± 1.7 | -54.7% | <0.001 |
C | 18.5 ± 3.3 | 9.3 ± 2.1 | -49.7% | <0.001 |
Combination therapies showed superior efficacy (B vs A: p=0.041), validating ammonium lactate's role as a corticosteroid-sparing agent .
Emerging Applications and Future Directions
Wound Healing Adjuvant
Preliminary studies indicate ammonium lactate 10% accelerates diabetic ulcer epithelialization by 40% compared to saline dressings (p=0.02), likely through MMP-9 inhibition .
Cosmetic Innovations
Novel microencapsulated ammonium lactate formulations demonstrate:
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